Magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]-
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Overview
Description
Magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]- is a chemical compound with the molecular formula C14H27BrMgO2 and a molecular weight of 331.576 . This compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a nonyl group substituted with a tetrahydro-2H-pyran-2-yloxy moiety
Preparation Methods
The synthesis of magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]- involves several steps. One common method includes the reaction of a nonyl bromide derivative with magnesium in the presence of a suitable solvent to form the Grignard reagent. This intermediate is then reacted with tetrahydro-2H-pyran-2-yl alcohol under controlled conditions to yield the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ether or tetrahydrofuran, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]- involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the magnesium center . The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with other molecules . The molecular targets and pathways involved in its action are primarily related to its interactions with other chemical species and its ability to facilitate specific transformations .
Comparison with Similar Compounds
Magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]- can be compared with other similar compounds such as:
Magnesium, bromo[(tetrahydro-2H-pyran-2-yl)ethynyl]-: This compound has a similar structure but with an ethynyl group instead of a nonyl group, leading to different reactivity and applications.
Tetrahydropyran derivatives: These compounds share the tetrahydro-2H-pyran-2-yloxy moiety but differ in the other substituents, affecting their chemical properties and uses.
Properties
CAS No. |
116137-78-1 |
---|---|
Molecular Formula |
C14H27BrMgO2 |
Molecular Weight |
331.57 g/mol |
IUPAC Name |
magnesium;2-nonoxyoxane;bromide |
InChI |
InChI=1S/C14H27O2.BrH.Mg/c1-2-3-4-5-6-7-9-12-15-14-11-8-10-13-16-14;;/h14H,1-13H2;1H;/q-1;;+2/p-1 |
InChI Key |
PSQIRQSHFQLOJS-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCCCCCCCOC1CCCCO1.[Mg+2].[Br-] |
Origin of Product |
United States |
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